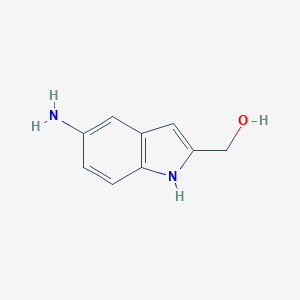

(5-amino-1H-indol-2-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-amino-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZDIZPCTUMGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Amino 1h Indol 2 Yl Methanol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the chemical environments of ¹H and ¹³C nuclei, along with their interactions, a complete structural map of a molecule can be assembled.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of (5-amino-1H-indol-2-yl)methanol is predicted to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, the amino protons, and the N-H proton of the indole ring.

The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the amino group at the C5 position and the hydroxymethyl group at the C2 position. Drawing comparisons with 5-aminoindole (B14826), the proton at C4 is expected to be the most shielded, appearing at a lower chemical shift due to the strong ortho-donating effect of the amino group. The proton at C6 will likely appear as a doublet of doublets, influenced by coupling to both H4 and H7. The proton at C7 is expected to be a doublet. The C3 proton, adjacent to the hydroxymethyl group, will likely appear as a singlet or a narrow triplet depending on the coupling with the N-H proton.

The methylene protons of the hydroxymethyl group (-CH₂OH) are anticipated to appear as a singlet, integrating to two protons. The chemical shift of these protons will be influenced by the adjacent C2 carbon of the indole ring and the hydroxyl group. The hydroxyl proton itself will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. Similarly, the amino protons at C5 are expected to present as a broad singlet. The indole N-H proton is also expected to be a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (5-amino-1H-indol-2-yl)methanol

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH (Indole) | 10.5 - 11.5 | br s | - |

| H-7 | 7.0 - 7.2 | d | ~8.5 |

| H-4 | 6.8 - 7.0 | d | ~2.0 |

| H-6 | 6.5 - 6.7 | dd | ~8.5, ~2.0 |

| H-3 | 6.2 - 6.4 | s | - |

| CH₂ | 4.6 - 4.8 | s | - |

| OH | Variable | br s | - |

| NH₂ | 3.5 - 4.5 | br s | - |

Note: These are predicted values based on analogs. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For (5-amino-1H-indol-2-yl)methanol, nine distinct carbon signals are expected. The chemical shifts will be influenced by the substituent effects of the amino and hydroxymethyl groups.

The C5 carbon, directly attached to the electron-donating amino group, is expected to be significantly shielded and appear at a lower chemical shift compared to the unsubstituted indole. Conversely, the C2 carbon, bearing the hydroxymethyl group, will be deshielded. The other aromatic carbons (C3, C3a, C4, C6, C7, and C7a) will have chemical shifts determined by the combined electronic effects of the substituents. The carbon of the hydroxymethyl group (-CH₂OH) will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for (5-amino-1H-indol-2-yl)methanol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 145 |

| C7a | 135 - 140 |

| C5 | 130 - 135 |

| C3a | 125 - 130 |

| C7 | 115 - 120 |

| C4 | 110 - 115 |

| C6 | 105 - 110 |

| C3 | 100 - 105 |

| CH₂ | 55 - 60 |

Note: These are predicted values based on analogs. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unequivocally assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations between H-6 and H-7, and between H-6 and H-4 would be expected, confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-3, C-4, C-6, C-7, and the methylene carbon based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be critical for assigning the quaternary carbons (C2, C3a, C5, and C7a). For example, the methylene protons should show a correlation to C2 and C3, and the indole N-H proton would likely show correlations to C2, C3, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern by observing through-space interactions between, for example, the methylene protons at C2 and the H-3 proton.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. For (5-amino-1H-indol-2-yl)methanol (C₉H₁₀N₂O), the expected exact mass of the molecular ion [M+H]⁺ can be calculated. This precise mass measurement would allow for the unambiguous determination of the elemental composition, confirming the molecular formula and distinguishing it from other isobaric compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like (5-amino-1H-indol-2-yl)methanol, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. jeolusa.com The ESI-MS spectrum would be expected to show a prominent peak corresponding to the molecular weight of the compound plus a proton (163.08 m/z).

Analysis of the fragmentation pattern, which can be induced in the mass spectrometer (tandem MS or MS/MS), would provide further structural information. A likely fragmentation pathway would involve the loss of the hydroxymethyl group (-CH₂OH) as a neutral fragment, leading to a significant fragment ion. Other potential fragmentations could involve the loss of water or cleavage of the indole ring, providing characteristic fingerprints for the molecule's structure.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating (5-amino-1H-indol-2-yl)methanol from reaction intermediates, byproducts, and other impurities, thereby allowing for its accurate quantification and purity assessment. The choice of technique is often dictated by the complexity of the sample matrix and the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these compounds. In a typical RP-HPLC setup, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the analysis of (5-amino-1H-indol-2-yl)methanol, a gradient elution method, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of all components in a mixture with varying polarities. acs.org The inclusion of an acid, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and resolution by suppressing the ionization of the amino group. chim.it Detection is commonly performed using a UV detector, as the indole ring exhibits strong absorbance, typically around 280 nm. harvard.edu A simple and rapid RP-HPLC method can be developed for the simultaneous determination of multiple indolic compounds. nanotempertech.com

Table 1: Representative HPLC Conditions for the Analysis of Indole Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | chim.it |

| Mobile Phase A | 0.1% Formic Acid in Water | acs.org |

| Mobile Phase B | Methanol or Acetonitrile | acs.org |

| Elution | Gradient | nanotempertech.com |

| Flow Rate | 0.6 - 1.0 mL/min | chim.itharvard.edu |

| Detection | UV at 280 nm | harvard.edu |

| Temperature | Ambient or controlled (e.g., 30 °C) | chim.it |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. domainex.co.uk This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures. domainex.co.uk The enhanced separation efficiency of UPLC is particularly advantageous for resolving complex mixtures of closely related indole analogs or for detecting trace impurities.

The principles of separation in UPLC are the same as in HPLC, and methods can often be transferred between the two platforms with appropriate adjustments. domainex.co.uk For (5-amino-1H-indol-2-yl)methanol, a UPLC method would likely utilize a sub-2 µm C18 column and a faster gradient elution, significantly reducing the analysis time while providing superior peak resolution. UPLC is especially beneficial for high-throughput screening applications. The technique has been successfully applied to the analysis of various amino acids and their derivatives, demonstrating its robustness and efficiency. nih.govresearchgate.netmdpi.com

Table 2: Comparison of Typical HPLC and UPLC Parameters

| Parameter | HPLC | UPLC | Source |

|---|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm | domainex.co.uk |

| Column Dimensions | 4.6 mm x 150/250 mm | 2.1 mm x 50/100 mm | nih.gov |

| Flow Rate | 0.5 - 2.0 mL/min | 0.2 - 0.6 mL/min | domainex.co.uk |

| Pressure | 1000 - 6000 psi | 6000 - 15000 psi | domainex.co.uk |

| Analysis Time | 15 - 30 min | 1 - 10 min | domainex.co.uk |

| Resolution | Good | Excellent | domainex.co.uk |

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of LC with the sensitive and selective detection offered by MS. This technique is invaluable for the unequivocal identification of (5-amino-1H-indol-2-yl)methanol and its analogs, especially in complex biological or chemical matrices. acs.org

Following separation by HPLC or UPLC, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ESI is a soft ionization technique that is well-suited for polar molecules like (5-amino-1H-indol-2-yl)methanol, generally producing the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. nih.gov In MS/MS, the parent ion is selected and fragmented, and the resulting fragmentation pattern provides a structural fingerprint of the molecule. nih.gov The use of multiple reaction monitoring (MRM) mode in LC-MS/MS enhances selectivity and sensitivity for quantitative analysis. acs.org

Table 3: Typical LC-MS Parameters for Indole Derivative Analysis

| Parameter | Setting | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | acs.org |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | nih.govnih.gov |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) | acs.org |

| Capillary Voltage | 3.0 - 4.5 kV | nih.gov |

| Source Temperature | 120 - 300 °C | acs.orgnanotempertech.com |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. It provides precise information on bond lengths, bond angles, and the conformation of the molecule. For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry. While (5-amino-1H-indol-2-yl)methanol itself is not chiral, this technique provides unparalleled insight into its solid-state conformation and the intermolecular interactions that govern its crystal packing.

A study on the crystal structures of several indole analogs, including 5-aminoindole and 1H-indole-2-methanol, offers valuable insights that can be extrapolated to the title compound. acs.orgnih.gov The study revealed that 1H-indole-2-methanol crystallizes in the monoclinic system, while 5-aminoindole crystallizes in the orthorhombic system. nih.gov The crystal packing of these analogs is dominated by a network of hydrogen bonds and π-π stacking interactions. nih.gov

Table 4: Crystallographic Data for Related Indole Analogs

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Source |

|---|---|---|---|---|

| 1H-Indole-2-methanol | Monoclinic | P2₁/c | Hydrogen bonding, π-π stacking | nih.gov |

| 5-Aminoindole | Orthorhombic | Pna2₁ | N-H···N hydrogen bonds, N-H···π contacts | nih.gov |

Other Spectroscopic and Analytical Methods (e.g., Thermal Stability Analysis by nano DSF)

Beyond the core techniques, other analytical methods can provide further characterization of (5-amino-1H-indol-2-yl)methanol. One such technique is nano Differential Scanning Fluorimetry (nanoDSF). While nanoDSF is predominantly used to assess the thermal stability of proteins and other macromolecules, its principles could potentially be adapted for small molecules that possess intrinsic fluorescence. harvard.edunih.gov

NanoDSF measures changes in the intrinsic fluorescence of a molecule as a function of temperature. nmi.de The fluorescence of the indole ring, which is the core structure of the amino acid tryptophan, is sensitive to its local environment. nanotempertech.com As a molecule unfolds or its conformation changes with temperature, the environment of the indole ring is altered, leading to a change in its fluorescence properties, which can be monitored to determine a melting temperature (Tm). nanotempertech.com

For (5-amino-1H-indol-2-yl)methanol, which contains the fluorescent indole moiety, a nanoDSF-like experiment could potentially be used to study its thermal stability or to investigate its binding to a target protein by observing a shift in the protein's thermal stability upon binding of the small molecule. researchgate.net This would be particularly relevant in the context of its development as a pharmacological agent, where understanding the stability and binding characteristics is crucial. The technique is known for its high throughput and low sample consumption. nih.gov

Computational Chemistry and Theoretical Studies on 5 Amino 1h Indol 2 Yl Methanol and Indole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) has become a primary tool for studying indole (B1671886) derivatives due to its balance of computational cost and accuracy. chemrxiv.orgresearchgate.net It is widely used to investigate electronic properties, reactivity, and spectroscopic signatures. researchgate.net DFT calculations, using functionals like B3LYP, are employed to determine optimized molecular geometries, harmonic force fields, vibrational frequencies, and infrared intensities of indole and its derivatives. researchgate.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For instance, studies on various indole derivatives have shown how different substituents can alter this energy gap, thereby tuning the molecule's electronic behavior. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, are vital for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP visualizes the charge distribution on the molecule's surface, with color-coding indicating electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This helps in understanding intermolecular interactions, including hydrogen bonding. researchgate.net

For indole systems, DFT studies have revealed that substitutions on the indole ring cause significant changes in charge distribution and vibrational force constants, even if the geometric changes are minor. researchgate.net The introduction of an amino group at the C5 position and a methanol (B129727) group at the C2 position in (5-amino-1H-indol-2-yl)methanol would be expected to significantly influence its electronic properties and reactivity compared to the parent indole molecule. The amino group, being an electron-donating group, would increase the electron density of the indole ring, while the methanol group can participate in hydrogen bonding.

Table 1: Selected DFT-Calculated Properties for Indole Derivatives This table is illustrative, based on typical findings for indole derivatives. Specific values for (5-amino-1H-indol-2-yl)methanol would require dedicated calculations.

| Derivative | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole | B3LYP/6-311+G | -5.44 | -0.19 | 5.25 |

| Isoindole | B3LYP/6-311+G | -5.09 | -1.14 | 3.95 |

| Indolizine | B3LYP/6-311+G** | -4.95 | -1.15 | 3.80 |

Data adapted from studies on indole isomers. researchgate.net

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. It provides a good first approximation for determining electronic structure and properties like charge distribution.

In the context of indole systems, HF calculations can be used to analyze the electronic effects of substituents. By calculating the atomic charges (e.g., through Mulliken population analysis), one can quantify how electron-donating or electron-withdrawing groups alter the electron density across the indole ring. For (5-amino-1H-indol-2-yl)methanol, an HF calculation would show an increase in electron density on the benzene (B151609) and pyrrole (B145914) rings due to the electron-donating amino group.

However, the HF method inherently neglects electron correlation, which is the interaction between individual electrons. This can lead to inaccuracies, especially in predicting reaction energies and spectroscopic properties. Modern computational studies often favor DFT methods, which include an approximation for electron correlation and generally provide more accurate results at a similar computational cost. researchgate.net Many studies use DFT to calculate equilibrium geometries and vibrational frequencies, finding the results to be in good agreement with experimental data. researchgate.net For example, time-dependent DFT (TD-DFT) is often preferred over HF-based methods like Configuration Interaction Singles (CIS) for describing excited states, although even advanced DFT functionals can sometimes struggle to correctly order the excited states of indole. nih.gov

Tautomerism is a key phenomenon in heterocyclic chemistry. The indole nucleus can exist in different tautomeric forms, primarily 1H-indole, 2H-indole (also known as indolenine), and 3H-indole. researchgate.net These forms differ in the position of a proton and the arrangement of double bonds.

Computational studies have consistently shown that 1H-indole is the most stable tautomer by a significant margin. reddit.com Its stability arises from the fact that it possesses a fully aromatic pyrrole ring, fulfilling Hückel's rule with a 10 π-electron system. reddit.comresearchgate.net This aromatic stabilization is the dominant factor.

The 3H-indole tautomer is considerably less stable than 1H-indole. In this form, the aromaticity of the pyrrole ring is disrupted. Similarly, 2H-indole (isoindole) is also less stable than 1H-indole. stackexchange.com The relative instability of these tautomers means they typically play a minor role in the chemistry of indole under normal conditions, though they can be involved as transient intermediates in certain reactions. researchgate.net

For (5-amino-1H-indol-2-yl)methanol, it is expected that the 1H-tautomer is the overwhelmingly predominant and most stable form, preserving the aromatic character of the fused ring system.

Table 2: Relative Stabilities of Indole Tautomers This table presents a qualitative and generally accepted stability order based on computational and theoretical findings.

| Tautomer | Structure | Relative Stability | Reason for Stability/Instability |

| 1H-Indole | Aromatic pyrrole ring | Most Stable | Fully aromatic 10 π-electron system. reddit.comresearchgate.net |

| 3H-Indole | Non-aromatic pyrrole ring | Less Stable | Loss of aromatic stabilization in the pyrrole ring. |

| 2H-Indole | Non-aromatic pyrrole ring | Less Stable | Loss of aromatic stabilization in the pyrrole ring. stackexchange.com |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend theoretical analysis from static structures to dynamic systems, providing insights into conformational flexibility and intermolecular interactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like (5-amino-1H-indol-2-yl)methanol, understanding its preferred conformations is crucial as the three-dimensional shape dictates how it interacts with its environment, including biological targets.

The primary source of conformational flexibility in (5-amino-1H-indol-2-yl)methanol is the rotation around the single bond between the C2 carbon of the indole ring and the carbon of the methanol group (-CH₂OH). Rotating this bond will change the spatial orientation of the hydroxyl group relative to the indole plane.

A potential energy surface (or energy landscape) can be generated by systematically rotating this bond and calculating the energy of the resulting conformer at each step using quantum mechanical or molecular mechanics methods. The landscape reveals:

Energy Minima: These correspond to stable, low-energy conformers.

Energy Maxima: These represent high-energy, unstable transition states between conformers.

The preferred conformation will likely be one that minimizes steric hindrance between the -CH₂OH group and the N-H group at position 1 of the pyrrole ring. Furthermore, intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen at position 1, or even the π-electron cloud of the ring, could influence conformational preference. Molecular dynamics simulations in different solvents, such as water or methanol, can provide further insight into how the solvent environment affects the conformational equilibrium. ed.ac.ukmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.govnih.gov

For (5-amino-1H-indol-2-yl)methanol, molecular docking studies would be used to explore its potential as a ligand for various proteins. The docking process involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, considering factors like:

Hydrogen Bonds: The N-H of the indole ring, the primary amine (-NH₂), and the hydroxyl (-OH) group are all potential hydrogen bond donors. The nitrogen atoms and the hydroxyl oxygen can act as hydrogen bond acceptors. These interactions are critical for specificity.

Hydrophobic Interactions: The aromatic indole ring can form favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

Van der Waals Forces: General attractive and repulsive forces between the ligand and protein atoms.

Docking studies on other indole derivatives have identified them as inhibitors of various enzymes and receptors, such as kinases, cyclooxygenase (COX-2), and the translocator protein (TSPO). nih.govnih.gov The specific substitution pattern of (5-amino-1H-indol-2-yl)methanol, with hydrogen-bonding groups at both the C2 and C5 positions, provides a unique pharmacophore that could be exploited for targeted drug design. nih.gov

Table 3: Examples of Indole Derivatives and Their Biological Targets Investigated via Molecular Docking This table illustrates the diverse targeting capabilities of the indole scaffold.

| Indole Derivative Class | Biological Target | Potential Application |

| N-substituted Indoles | Cyclooxygenase-2 (COX-2) | Anti-inflammatory agents. nih.gov |

| Phenylindolylglyoxylamides (PIGA) | Translocator Protein (TSPO) | Anti-cancer agents (glioblastoma). nih.gov |

| Indole-based hybrids | Murine double minute 2 (MDM2) | Anti-cancer agents. nih.govnih.gov |

| N-tosyl-indole hybrids | Tyrosinase | Enzyme inhibitors. nih.gov |

In Silico Screening and Lead Optimization

In silico strategies are integral to modern drug discovery, offering a time- and cost-effective alternative to traditional high-throughput screening. nih.gov These computational approaches are particularly valuable in the context of fragment-based drug discovery (FBDD), a key technology for identifying starting points for lead compounds. frontiersin.orgresearchgate.net FBDD involves screening low molecular weight compounds, or "fragments," against biological targets. frontiersin.orgresearchgate.net Fragments that bind are then optimized—grown, linked, or merged—to develop more potent, drug-like molecules with favorable pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). frontiersin.orgresearchgate.net

For indole systems, in silico screening can identify derivatives with the potential to interact with specific biological targets, such as protein kinases, which are often implicated in diseases like cancer. mdpi.comnih.gov Computational studies, including molecular docking, are used to predict how compounds like (5-amino-1H-indol-2-yl)methanol and other indole derivatives fit into the active site of a target protein. mdpi.comnih.gov For example, docking studies on indole-based ligands have been used to identify potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), highlighting that the indole scaffold was crucial for high antiproliferative activity. mdpi.com

The process of lead optimization involves iterative cycles of design, synthesis, and testing. researchgate.net In silico tools support this by predicting the effects of structural modifications. For instance, after identifying an initial fragment hit, computational methods can define vectors for chemical elaboration, guiding chemists to synthesize new analogues with improved affinity and selectivity. frontiersin.orgresearchgate.net This was demonstrated in the development of an aminopyrazole-indole scaffold, where computational approaches guided the combination of two fragments to create a lead compound with improved activity against M. leprae. frontiersin.org The ultimate goal is to refine the chemical structure to maximize therapeutic efficacy while minimizing potential toxicity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comfrontiersin.org It is a fundamental tool in rational drug design, enabling the prediction of activity for unsynthesized molecules and providing insights into the structural features that govern their therapeutic effects. jocpr.comnih.gov A robust QSAR model relies on calculating molecular descriptors that numerically represent the physicochemical properties of the compounds. nih.gov

The development of predictive QSAR models for indole derivatives involves several key steps. First, a dataset of indole compounds with known biological activities (e.g., IC₅₀ values) is compiled. jocpr.comarchivepp.com This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. jocpr.comarchivepp.com

Various statistical methods are employed to create the models. Multiple Linear Regression (MLR) is a common approach used to build a linear relationship between molecular descriptors and biological activity. nih.govnih.gov More advanced, non-linear methods like Support Vector Machines (SVM) are also utilized. archivepp.com For instance, one QSAR study on novel indole derivatives for hepatitis treatment found that an SVM model demonstrated superior predictive performance compared to an MLR model. archivepp.com

The statistical quality and robustness of the developed models are assessed using several parameters. The coefficient of determination (R²) measures the goodness-of-fit for the training set, while the cross-validation coefficient (q² or Q²) assesses the model's internal predictivity. nih.govtandfonline.com External validation, using the test set, provides a final measure of how well the model predicts the activity of compounds not included in its development. nih.gov A reliable QSAR model should have high values for R², q², and the external validation coefficient. nih.gov

The table below summarizes the findings from various QSAR studies on indole derivatives, showcasing the different models and their statistical validation.

| Indole Derivative Series | Modeling Method | Key Statistical Parameters | Research Focus | Reference |

| Indeno[1,2-b]indoles | 3D-QSAR | R² = 0.94, q² = 0.72, Test Set R² = 0.77 | CK2 Inhibition | nih.gov |

| Indoles for Hepatitis Treatment | MLR and SVM | SVM: R² (train) = 0.993, R² (test) = 0.844 | Hepatitis C | archivepp.com |

| Indole Derivatives vs. C. albicans | MLR (DFT-based) | R² = 0.7884, Q² = 0.6866 | Antifungal Activity | tandfonline.com |

| Indole and Isatin (B1672199) Derivatives | 3D-QSAR (Atom-based) | q² = 0.596, External Test Set R² = 0.695 | Anti-amyloidogenic Activity | mdpi.com |

| Thiosemicarbazone-indoles | QSAR (GFA-MLR) | Low residual values between biological and computed activity | Anticancer (Prostate) | nih.gov |

GFA-MLR: Genetic Function Algorithm-Multiple Linear Regression

The foundation of any QSAR model is the set of molecular descriptors used to encode the chemical information of the molecules. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. frontiersin.org They can be broadly categorized into several groups, including constitutional, topological, geometric, electronic, and hydrophobic descriptors. frontiersin.orgarchivepp.comnih.gov

In QSAR studies of indole derivatives, a wide range of descriptors has been shown to correlate with biological activity. nih.govarchivepp.com The selection of the most relevant descriptors is a critical step, often performed using statistical techniques like stepwise regression or genetic algorithms. nih.govarchivepp.com

Commonly used physicochemical descriptors in the QSAR of indoles include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (ΔE), dipole moment, and electronegativity (μ). frontiersin.orgjocpr.com High electronic energy and dipole moment have been correlated with antibacterial activity in some indole derivatives. nih.govnih.gov

Hydrophobic Descriptors: Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between n-octanol and water), is a crucial parameter that influences how a drug is absorbed and distributed. jocpr.comfrontiersin.org

Topological and Connectivity Indices: These descriptors, such as the Wiener index, Zagreb indices, and Kier & Hall connectivity indices (e.g., ²χv), represent the topology and branching of the molecular structure. nih.govjocpr.comfrontiersin.org Lower values for the kappa index (κ₂) and higher values for the valence chi index (²χv) have been linked to antibacterial efficacy against specific strains. nih.govnih.gov

3D-MoRSE and GETAWAY Descriptors: These 3D descriptors encode information from the three-dimensional atomic coordinates of the molecule, capturing aspects of its shape and substituent distribution. archivepp.com Descriptors like GATS8e and Mor22v were found to be significant in a QSAR model for indole derivatives targeting hepatitis. archivepp.com

Constitutional Descriptors: These are the simplest descriptors and include molecular weight (MW) and atom counts. frontiersin.org

By identifying which descriptors are most influential, QSAR models provide valuable insights into the structure-activity relationship. nih.govfrontiersin.org For example, a model might reveal that increasing hydrophobicity and introducing electron-withdrawing groups at specific positions on the indole ring enhances biological activity. mdpi.comresearchgate.net This information is then used to guide the rational design of new, more potent compounds like (5-amino-1H-indol-2-yl)methanol and its analogues. archivepp.comresearchgate.net

Structure Activity Relationship Sar Studies of Aminohydroxymethylindole Derivatives in Research Contexts

General Principles of SAR in Indole (B1671886) Derivatives

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, offers multiple positions for substitution (C-2, C-3, C-4, C-5, C-6, C-7, and N-1). nih.gov The chemical properties of the indole core, particularly the electron-rich nature of the pyrrole ring, make it highly reactive, especially towards electrophilic substitution. nih.gov The positions at C-2, C-3, and the indole nitrogen (N-1) are often key sites for chemical modification to modulate biological activity. nih.gov

Several general principles guide SAR studies of indoles:

Substitution: The type and position of substituents on the indole ring are critical. Electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., fluoro, carboxyl) can significantly alter the electronic environment of the ring system, affecting binding affinities and reactivity. nih.gov For instance, in indole acetic acid derivatives, substituents at the 5-position, such as methoxy (-OCH3), fluoro (-F), or dimethylamino (-N(CH3)2), have been shown to be more active than the unsubstituted analogues. youtube.com

The Indole Nitrogen (N-1): The N-H group of the indole ring can act as a hydrogen bond donor, which is often crucial for interaction with biological receptors. researchgate.netnih.gov In some contexts, a free N-H group is essential for activity, while in others, acylation or alkylation of this nitrogen can either enhance or decrease biological effects. youtube.comnih.gov

Mimicking Peptides: The indole framework can mimic the structure of peptides and bind reversibly to various enzymes and proteins, providing extensive opportunities for the development of novel drugs. researchgate.net

Impact of Substitution Patterns on the Indole Ring and the (Aminohydroxymethyl) Moiety

The specific substitution pattern on the indole ring and the nature of the side chains are paramount in determining the compound's biological profile.

Indole Ring Substitution: The location of substituents has a profound impact. The C-2 position is often a site for introducing groups that can modulate activity. For example, a methyl group at the C-2 position can lead to higher activity in certain classes of compounds compared to larger aryl substitutions. youtube.com In a study on lignin-derived indoles, it was observed that those with electron-donating substituents like –OMe or electron-withdrawing groups like –COOMe at C-2 showed higher anticancer activity compared to those with strongly deactivating groups like –CF3 or –F. nih.gov The C-5 position is also a critical site for modification. As noted, various substitutions at C-5 can enhance the activity of indole acetic acid derivatives. youtube.com

The (Aminohydroxymethyl) Moiety: The combination of an amino group and a hydroxymethyl group creates specific opportunities for molecular interactions.

The C-2 hydroxymethyl group provides a site for hydrogen bonding (both as a donor and acceptor) and can serve as a synthetic handle for further derivatization to create more complex molecules with potentially improved activity. sigmaaldrich.com The reduction of C-2 carboxylates to C-2 hydroxymethyl groups is a common step in the synthesis of various indole derivatives. nih.gov

The C-5 amino group significantly increases the polarity and basicity of the molecule. The amino group can act as a strong hydrogen bond donor and can be protonated under physiological conditions, allowing for ionic interactions with receptor sites. medchemexpress.com Substituted 5-aminoindoles are recognized as potentially unstable against air oxidation, a factor to consider in their synthesis and handling. d-nb.info

Influence of the Amino Group at C-5 and Hydroxymethyl Group at C-2 on Molecular Interactions

The specific functional groups of (5-amino-1H-indol-2-yl)methanol are key determinants of its molecular interactions.

Amino Group at C-5: An amino group at the C-5 position of the indole ring acts as a potent electron-donating group, increasing the electron density of the aromatic system. This electronic modification can enhance binding to biological targets. The primary amine is a key site for hydrogen bonding and can participate in salt bridge formation with acidic residues (e.g., aspartate, glutamate) in a protein's active site. mdpi.com For example, 5-nitroindole (B16589) derivatives, which are precursors to 5-aminoindoles, have been shown to bind to c-Myc G-quadruplex DNA, with the amine functionality being critical for this interaction. d-nb.info

Hydroxymethyl Group at C-2: The hydroxymethyl group at the C-2 position introduces a flexible, polar side chain. The hydroxyl (-OH) group is an excellent hydrogen bond donor and acceptor, enabling it to form specific interactions with receptor pockets. sigmaaldrich.com This group also adds a degree of conformational flexibility, which can allow the molecule to adopt an optimal orientation for binding. Its presence is often a starting point for the synthesis of more complex derivatives, such as ligands for the 5-HT6 receptor. sigmaaldrich.com

Together, these two functional groups create a molecule with multiple points of interaction, capable of forming a network of hydrogen bonds and potential ionic interactions, which can lead to high-affinity binding with biological targets.

Stereochemical Considerations and Atropisomerism in SAR

Stereochemistry plays a vital role in the biological activity of many pharmaceuticals. In the context of substituted indole derivatives, this can manifest as atropisomerism.

Atropisomerism occurs when rotation around a single bond is significantly hindered due to steric bulk, leading to the existence of stable, non-interconverting rotational isomers (atropisomers). academie-sciences.fr While (5-amino-1H-indol-2-yl)methanol itself is not atropisomeric, derivatives with bulky substituents on the indole nitrogen and adjacent to the C-N or C-C bond axis can exhibit this phenomenon.

Atropisomers are classified based on the energy barrier to rotation:

Class 1: Rapidly interconverting at room temperature.

Class 2: Slowly interconverting, allowing for potential separation.

Class 3: Non-interconverting under normal conditions. academie-sciences.fr

The consideration of atropisomerism is critical in drug design because different atropisomers can have distinct biological activities and pharmacokinetic profiles. academie-sciences.fr Even rapidly interconverting atropisomers can bind to their biological targets in a selective manner, which could lead to unforeseen side effects. academie-sciences.fr Therefore, understanding and controlling the axial chirality of indole derivatives is an important aspect of modern medicinal chemistry.

Correlation of Structural Features with Desired Chemical Reactivity and Biological Activity Profiles

The correlation between the structural features of indole derivatives and their biological activity is the cornerstone of SAR studies. By systematically modifying the indole scaffold, researchers can fine-tune compounds for specific biological targets.

Key Correlations:

Electronic Effects: A clear correlation exists between the electronic nature of substituents and biological activity. In one study of anticancer agents, indoles with electron-donating groups (e.g., -OMe) or moderately electron-withdrawing groups (e.g., -COOMe) at C-2 demonstrated higher inhibitory activity than those with strongly deactivating groups (e.g., -CF3). nih.gov

Lipophilicity and Hydrogen Bonding: The balance between lipophilicity and the capacity for hydrogen bonding is crucial. For instance, in a series of indole-1,2,4 triazole conjugates, the introduction of a sulfur atom was found to increase lipophilicity and improve interaction with macromolecular targets, enhancing antibacterial and antifungal activities. nih.gov

Specific Functional Groups: The presence of specific functional groups at key positions is directly linked to activity. The hydroxyl group of indole-based topoisomerase inhibitors was found to be unfavorable for activity, whereas an unsubstituted position was preferred. nih.gov Conversely, the amino group at C-5 and the hydroxymethyl group at C-2 in other indole series are often installed to provide crucial hydrogen bonding interactions. sigmaaldrich.comd-nb.info

The following tables provide examples of SAR data from research on various indole derivatives, illustrating the impact of structural modifications on biological activity.

Table 1: SAR of Indole Derivatives as GPR40 Agonists

Data sourced from a study on indole propanoic acid derivatives. nih.gov

| Compound | Substitution at Phenyl Ring (ortho-position) | Agonistic Effect (EC50, µM) nih.gov |

|---|---|---|

| 8b | o-methyl | 0.89 |

| 8l | o-CF3 | 2.56 |

| 8m | o-OCF3 | 3.45 |

| 8n | o-F | 5.34 |

Table 2: SAR of Indole-Based COX Inhibitors

Data from a study on novel N-methylsulfonyl-indole derivatives. nih.gov

| Compound | Structural Feature | COX-2 Inhibition (% at 10 µM) nih.gov |

|---|---|---|

| 4d | Thiosemicarbazone with 4-Cl-phenyl | 78.4 |

| 4e | Thiosemicarbazone with 4-NO2-phenyl | 80.6 |

| 5b | Thiazolidinone with 4-CH3-phenyl | 79.5 |

| 5d | Thiazolidinone with 4-Cl-phenyl | 81.3 |

These examples underscore the principle that minor structural changes can lead to significant differences in biological outcomes, guiding the rational design of more potent and selective therapeutic agents based on the aminohydroxymethylindole scaffold.

Applications of Indole Derivatives in Advanced Materials Science and Chemical Biology

Utilization as Ligands for Schiff Base Synthesis

The presence of a primary amino group on the indole (B1671886) ring, as seen in 5-aminoindole (B14826) derivatives, makes them excellent precursors for the synthesis of Schiff bases. Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone and are characterized by a -C=N- azomethine group. uobasrah.edu.iq These compounds are versatile ligands capable of coordinating with various metal ions to form stable metal complexes. bjbs.com.brresearchgate.net

The synthesis of Schiff bases from indole derivatives often involves refluxing the aminoindole with a suitable carbonyl compound in a solvent like ethanol (B145695), sometimes with a catalytic amount of acid. uobasrah.edu.iq For instance, new Schiff bases have been synthesized from various indole derivatives and have shown potential in biological applications, such as anticancer and antifungal agents. uodiyala.edu.iqnih.gov Schiff bases derived from isatin (B1672199) (1H-indole-2,3-dione) and benzene-1,2-diamine have been synthesized and complexed with Co(II) and Ni(II), indicating the coordinating capability of indole-based ligands. bjbs.com.br

While direct studies on (5-amino-1H-indol-2-yl)methanol as a Schiff base ligand are not prevalent, the 5-amino group is readily available for condensation reactions. The resulting Schiff base would feature the indole nucleus, which can be further functionalized or can itself participate in tuning the electronic properties of the resulting metal complexes. The hydroxymethyl group at the 2-position could potentially be involved in secondary coordination or be used for further structural modifications.

Table 1: Examples of Schiff Bases Derived from Indole Derivatives

| Indole Precursor | Carbonyl Compound | Resulting Schiff Base Type | Potential Applications | Reference |

| 5-Fluoro-2,3,3-trimethyl-3H-indole | Various substituted anilines | Indole-based imines | Anticancer activity | uodiyala.edu.iq |

| 1H-Indole-2,3-dione | Benzene-1,2-diamine | Isatin-derived Schiff base | Antimicrobial agents | bjbs.com.br |

| Amino-1,3-diol substrate | Various aromatic aldehydes | Piperidine-catalyzed Schiff bases | Not specified | jptcp.com |

| Piperonal | Ethane-1,2-diamine | Dicopper(II) complexes | Antimicrobial activity | uobasrah.edu.iq |

Incorporation into Polymeric Architectures and Materials Science

Indole derivatives are valuable building blocks for the synthesis of functional polymers due to their unique electronic properties, biocompatibility, and reactivity. The incorporation of indole moieties into polymer backbones or as pendant groups can significantly influence the material's thermal, optical, and mechanical properties. ajchem-a.comnih.gov

One approach involves the polycondensation of indole-based monomers. For example, a series of new polyesters were synthesized from an indole-based dicarboxylate and various bio-based diols. These polyesters were found to be amorphous with superior thermal quality and could form transparent films. rsc.org Another study reported the synthesis of poly(N-arylene diindolylmethane)s with high molecular weights and good thermal stability, which also exhibited strong solid-state fluorescence. rsc.org The presence of bulky indole groups in the polymer side chains can increase the rigidity and glass transition temperature of the polymers. ajchem-a.com

The concept of polymeric scaffolds for tissue engineering is an area where indole-based polymers could find application. researchgate.netnih.govutoronto.canih.gov These scaffolds provide a temporary structure for cell growth and tissue regeneration. nih.gov The biocompatibility of natural polymers like collagen and chitosan (B1678972) is well-known, and synthetic polymers are often designed to mimic these properties. nih.gov While specific examples of (5-amino-1H-indol-2-yl)methanol in polymer synthesis are not documented, its bifunctional nature—with an amino group for polymerization (e.g., to form polyamides) and a hydroxyl group for esterification (to form polyesters)—makes it a promising candidate for incorporation into various polymer architectures.

Table 2: Properties of Indole-Containing Polymers

| Polymer Type | Monomers | Key Properties | Potential Applications | Reference |

| Poly(N-arylene diindolylmethane)s | 3,3'-Diindolylmethane (B526164) and activated difluoro monomers | High molecular weight, good thermal stability (T5% ≥ 377 °C), strong solid-state fluorescence | Functional polymers with well-defined structures | rsc.org |

| Indole-based polyesters | Indole-based dicarboxylate and bio-based diols | Amorphous, superior thermal quality, transparent film-forming ability | High-quality biopolyesters | rsc.org |

| Copolymers with indole groups | Poly(maleic anhydride-co-styrene) and indole | High glass transition temperature, high thermal stability | Thermally stable polymers | ajchem-a.com |

Development as Chromophores and Fluorophores

The indole ring system is an intrinsic chromophore, and its derivatives are often fluorescent. acs.org The electronic and photophysical properties of indole derivatives can be finely tuned by the introduction of various substituents, making them attractive for the development of novel chromophores and fluorophores. nih.govnih.gov A chromophore is a part of a molecule responsible for its color by absorbing light in the visible spectrum. bachem.com A fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation. bachem.com

Research has shown that the substitution pattern on the indole ring significantly affects the absorption and emission spectra. For instance, a study on 4-substituted indoles demonstrated that the absorption maximum correlates with the electrophilicity of the substituent. nih.gov 4-Formyltryptophan was identified as a promising visible fluorophore, emitting cyan fluorescence with a reasonable quantum yield. nih.gov In another study, the photoreaction of tryptophan with halocompounds generated new fluorophores with redshifted fluorescence. nih.gov

Table 3: Spectroscopic Properties of Selected Indole Derivatives

| Indole Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Key Findings | Reference |

| 4-Formylindole | ~390 | ~500 (in ethanol) | 0.22 | Red-shifted absorption and cyan fluorescence | nih.gov |

| 4-Nitroindole | >400 | - | Very low | Acts as a fluorescence quencher | nih.gov |

| 5-Hydroxyindoles | - | 520-540 (in acid) | - | Fluorescence in acid solution due to excited-state proton transfer | nih.gov |

Design of Novel Polycyclic and Fused Heterocyclic Compounds with Indole Scaffolds

The indole nucleus is a versatile platform for the construction of more complex polycyclic and fused heterocyclic systems. nih.govthieme.com These intricate molecular architectures are often found in biologically active natural products and medicinally important compounds. nih.govopenmedicinalchemistryjournal.com Various synthetic strategies have been developed to annulate additional rings onto the indole scaffold.

For example, 5-aminoindole can be used as a starting material to synthesize tricyclic quinoline (B57606) derivatives through condensation with acetone (B3395972) or mesityl oxide. dergipark.org.tr In one study, the reaction of 5-aminoindole with acetone in the presence of iodine yielded a quinoline derivative. dergipark.org.tr The development of tandem reactions, such as the [8 + 2]/aryl-ene tandem reaction between azaheptafulvenes and arynes, has enabled the efficient synthesis of cyclohepta[b]indoles. nih.gov Furthermore, multicomponent reactions (MCRs) provide a powerful tool for the modular assembly of indole-fused seven-membered heterocycles. researchgate.net

The reactivity of the 5-amino group and the C4 and C6 positions of the indole ring in (5-amino-1H-indol-2-yl)methanol makes it a suitable precursor for the synthesis of various fused systems. The hydroxymethyl group at C2 could also participate in cyclization reactions or be transformed into other functional groups to facilitate the construction of novel polycyclic frameworks. The synthesis of such compounds is of great interest in medicinal chemistry and materials science due to their potential for novel biological activities and material properties.

Table 4: Examples of Polycyclic and Fused Indole Derivatives

| Starting Indole Derivative | Reaction Type | Resulting Heterocyclic System | Significance | Reference |

| 5-Aminoindole | Condensation with acetone/mesityl oxide | Tricyclic quinolines | Synthesis of fused heterocyclic systems | dergipark.org.tr |

| Azaheptafulvenes and arynes | [8 + 2]/aryl-ene tandem reaction | Cyclohepta[b]indoles | Efficient one-step synthesis | nih.gov |

| Indole, formaldehyde, amino hydrochloride | Multicomponent reaction | Indole-fused oxadiazepines and thiadiazepines | Modular assembly of seven-membered heterocycles | researchgate.net |

| 1H-dibenzo[e,g]indole | Reaction with 1,4-dicarbonyl compounds | Twisted Dibenzocarbazoles | Applications in photocatalysis | acs.org |

Emerging Research Directions and Future Perspectives for Aminohydroxymethylindole Chemistry

Innovation in Green and Sustainable Synthetic Methodologies for Indole (B1671886) Cores

The synthesis of indole derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy sources to minimize waste and enhance efficiency. nih.govbeilstein-journals.org For a molecule like (5-amino-1H-indol-2-yl)methanol, these sustainable approaches are critical for both laboratory-scale research and potential industrial production.

Conventional methods for indole synthesis often rely on harsh conditions and toxic reagents. nih.gov However, recent advancements offer greener alternatives. tandfonline.comMicrowave-assisted organic synthesis (MAOS) has emerged as a powerful technique, significantly reducing reaction times and often improving yields for classical indole syntheses like the Fischer, Bischler, and Madelung reactions. tandfonline.comnih.govorganic-chemistry.orgingentaconnect.commdpi.com For the synthesis of (5-amino-1H-indol-2-yl)methanol, MAOS could be envisioned in the cyclization step of a suitably substituted precursor, potentially leading to a more efficient and less energy-intensive process.

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to promote chemical reactions. jmchemsci.comnih.govnih.govutrgv.edutandfonline.com This method has been successfully applied to the synthesis of various indole derivatives, often under solvent-free conditions, which would be a significant environmental benefit for producing aminohydroxymethylindoles.

Photocatalysis represents a frontier in sustainable synthesis, using visible light to drive chemical transformations. acs.orgnih.govnih.govacs.org The development of photocatalytic methods for indole synthesis and functionalization could provide a mild and highly selective route to (5-amino-1H-indol-2-yl)methanol and its derivatives. Furthermore, the use of biocatalysts and enzymatic reactions in one-pot systems with photocatalysis is a promising avenue for creating complex indole structures with high stereoselectivity and sustainability. rsc.org

The choice of solvent is also a key aspect of green synthesis. The development of multicomponent reactions in green solvents like water or bio-based ethanol (B145695) offers a sustainable pathway to complex indole cores. rsc.orgacs.org Research into these methodologies for the synthesis of (5-amino-1H-indol-2-yl)methanol could lead to more environmentally friendly and economically viable production routes.

| Green Synthesis Technique | Potential Application for (5-amino-1H-indol-2-yl)methanol | Key Advantages |

| Microwave-Assisted Synthesis | Cyclization and functionalization steps | Reduced reaction times, improved yields |

| Ultrasound-Assisted Synthesis | N-alkylation and C-alkylation reactions | Energy efficiency, use of solvent-free conditions |

| Photocatalysis | C-H functionalization and cyclization | Mild reaction conditions, high selectivity |

| Biocatalysis | Enantioselective synthesis | High stereoselectivity, biodegradable catalysts |

| Green Solvents (e.g., water, ethanol) | Multicomponent reactions | Reduced toxicity and environmental impact |

Exploration of Diverse Substitution Patterns for Tailored Reactivity and Specific Interactions

The biological activity and material properties of indole derivatives are highly dependent on the substitution pattern on the indole ring. nih.govyoutube.com For (5-amino-1H-indol-2-yl)methanol, the existing amino and hydroxymethyl groups provide anchor points for further functionalization, allowing for the creation of a diverse library of compounds with tailored properties.

The regioselective functionalization of the indole core is a significant area of research. nih.govthieme-connect.com While the C3 position is typically the most reactive towards electrophilic substitution, methods for selective functionalization at other positions, including the less reactive C4, C5, C6, and C7 positions on the benzene (B151609) ring, are being actively developed. acs.orgrsc.orgacs.org The use of directing groups is a key strategy to control the position of functionalization. nih.govchim.it For (5-amino-1H-indol-2-yl)methanol, the amino group at the C5 position or a protected form thereof could be used to direct further substitutions on the benzene ring. Similarly, the hydroxymethyl group at C2 can be modified or used to direct reactions.

Transition-metal catalyzed C-H activation has revolutionized the functionalization of indoles, allowing for the direct introduction of aryl, alkyl, and other groups without the need for pre-functionalized starting materials. chim.itmdpi.comrsc.org Applying these methods to (5-amino-1H-indol-2-yl)methanol could lead to novel derivatives with unique electronic and steric properties. For instance, palladium or rhodium catalysts could be used to introduce new substituents at various positions, leading to compounds with potentially enhanced biological activity.

Structure-activity relationship (SAR) studies are crucial for understanding how different substituents influence the biological effects of indole derivatives. nih.govnih.govacs.orgacs.org By systematically varying the substituents on the (5-amino-1H-indol-2-yl)methanol core and evaluating their biological activity, researchers can develop a deeper understanding of the pharmacophore and design more potent and selective compounds.

| Functionalization Strategy | Target Position on Indole Ring | Potential Outcome for (5-amino-1H-indol-2-yl)methanol |

| Directed C-H Activation | C4, C6, C7 | Introduction of new functional groups on the benzene ring |

| Suzuki Coupling | C4, C5, C6, C7 | Arylation to explore new chemical space |

| Buchwald-Hartwig Amination | C4, C5, C6, C7 | Introduction of diverse amine functionalities |

| Acylation of Amino Group | C5-NH2 | Formation of amides with varied properties |

| Etherification of Hydroxymethyl Group | C2-CH2OH | Creation of a library of ether derivatives |

Advanced Analytical Techniques for Characterizing Complex Indole Metabolites and Synthetic Products

The precise characterization of newly synthesized indole derivatives and their metabolites is essential for understanding their chemical properties and biological fate. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy , including 1H NMR and 13C NMR, is fundamental for the structural elucidation of indole derivatives. youtube.comjournals.co.zaacs.orgchemicalbook.com For (5-amino-1H-indol-2-yl)methanol, 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning the proton and carbon signals, especially for complex, polysubstituted derivatives.

Mass spectrometry (MS) , particularly when coupled with chromatography techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is a powerful tool for the identification and quantification of indole compounds. figshare.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to fragment molecules, providing structural information that can help to identify unknown metabolites or synthetic byproducts.

The development of sensitive and specific analytical methods is crucial for studying the metabolism of potential drug candidates like derivatives of (5-amino-1H-indol-2-yl)methanol. UPLC-MS/MS methods can be developed to detect and quantify the parent compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates.

| Analytical Technique | Information Provided | Application to (5-amino-1H-indol-2-yl)methanol |

| 1H NMR | Proton environment, coupling constants | Structural confirmation, stereochemistry |

| 13C NMR | Carbon skeleton | Structural confirmation |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms | Unambiguous structure elucidation |

| HPLC-UV | Purity and quantification | Routine analysis and quality control |

| LC-MS/MS | Molecular weight and fragmentation pattern | Identification of metabolites and impurities |

| HRMS | Exact mass and elemental composition | Confirmation of molecular formula |

Integration of High-Throughput Screening and Combinatorial Chemistry in Indole Derivative Discovery

The discovery of new drug candidates and materials with desired properties can be accelerated through the use of combinatorial chemistry and high-throughput screening (HTS) . Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, while HTS enables the rapid testing of these compounds for a specific biological activity or physical property.

For (5-amino-1H-indol-2-yl)methanol, its two functional groups provide ideal handles for combinatorial synthesis. By reacting the amino group and the hydroxymethyl group with a diverse set of building blocks, a large library of derivatives can be generated. For example, the amino group can be acylated with a variety of carboxylic acids, and the hydroxymethyl group can be etherified or esterified with a range of alcohols or acids.

These libraries of (5-amino-1H-indol-2-yl)methanol derivatives could then be subjected to HTS to identify "hits" for a particular biological target, such as a protein kinase or a receptor. HTS assays are typically automated and miniaturized, allowing for the screening of thousands of compounds in a short period. The hits identified from HTS can then be further optimized through medicinal chemistry to develop lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Advancements in Computational Chemistry for Rational Design and Mechanistic Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of new molecules and the prediction of their properties and reaction mechanisms. For (5-amino-1H-indol-2-yl)methanol, computational methods can guide synthetic efforts and provide insights into its potential biological activity.

Molecular docking simulations can be used to predict how derivatives of (5-amino-1H-indol-2-yl)methanol might bind to a specific biological target. By modeling the interactions between the compound and the active site of a protein, researchers can prioritize the synthesis of compounds that are most likely to be active.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of (5-amino-1H-indol-2-yl)methanol. These calculations can help to predict the most likely sites for chemical reactions, understand reaction mechanisms, and calculate spectroscopic properties like NMR chemical shifts.

Machine learning (ML) is an emerging tool in chemistry that can be used to predict the properties and activities of molecules based on their structure. By training ML models on large datasets of known indole derivatives, it may be possible to predict the biological activity or other properties of novel (5-amino-1H-indol-2-yl)methanol derivatives before they are synthesized.

| Computational Method | Application | Relevance to (5-amino-1H-indol-2-yl)methanol |

| Molecular Docking | Predicting binding modes to biological targets | Rational design of enzyme inhibitors or receptor ligands |

| Density Functional Theory (DFT) | Calculating electronic structure and reaction energies | Understanding reactivity and predicting spectroscopic properties |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules | Assessing conformational flexibility and binding stability |

| Machine Learning (ML) | Predicting properties and activities from structure | Accelerating the discovery of new derivatives with desired properties |

Elucidating Undiscovered Mechanistic Pathways in Chemical and Biological Systems

A deep understanding of reaction mechanisms is crucial for controlling chemical transformations and for understanding how molecules interact with biological systems. The Fischer indole synthesis is a classic example of a reaction whose mechanism has been studied extensively, involving a tandfonline.comtandfonline.com-sigmatropic rearrangement. byjus.comjk-sci.comtestbook.comnumberanalytics.comwikipedia.org While the general pathway is understood, there are still nuances and undiscovered aspects of this and other indole-forming reactions that are being explored.

For (5-amino-1H-indol-2-yl)methanol, mechanistic studies would be important for optimizing its synthesis and for understanding its reactivity in subsequent functionalization reactions. For example, understanding the mechanism of C-H activation on the aminohydroxymethylindole core could lead to the development of more efficient and selective catalysts.

In a biological context, elucidating the mechanism of action of bioactive derivatives of (5-amino-1H-indol-2-yl)methanol is a key step in drug development. This involves identifying the molecular target of the compound and understanding how their interaction leads to a physiological response. Techniques such as photoaffinity labeling and activity-based protein profiling can be used to identify the protein targets of a bioactive small molecule.

Development of New Platform Molecules for Versatile Indole Functionalization

The concept of a "platform molecule" refers to a readily accessible compound that can be easily converted into a wide range of valuable derivatives. Due to its bifunctional nature, (5-amino-1H-indol-2-yl)methanol is an excellent candidate for development as a platform molecule.

The amino group at the C5 position can be readily transformed into a variety of other functional groups. For example, it can be diazotized and converted to a halogen, a cyano group, or a hydroxyl group via Sandmeyer-type reactions. It can also be acylated, alkylated, or used as a handle for the attachment of other molecular fragments through amide bond formation.

The hydroxymethyl group at the C2 position is also a versatile handle for functionalization. It can be oxidized to an aldehyde or a carboxylic acid, providing entry into a host of other chemical transformations. It can also be converted to a leaving group, such as a tosylate or a halide, to allow for nucleophilic substitution reactions.

By strategically manipulating these two functional groups, a vast and diverse chemical space can be explored, starting from the single platform molecule of (5-amino-1H-indol-2-yl)methanol. This approach would be highly valuable for the discovery of new pharmaceuticals, agrochemicals, and functional materials. The development of robust and scalable synthetic routes to this platform molecule is therefore a key enabling step for future research in this area. clockss.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.